Flupentixol

Description

Flupentixol is an antipsychotic drug of the thioxanthene group. It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms. This compound decanoate is one of the active ingredients found in injectable drug formulations: it is produced by esterification of cis(Z)‐this compound with decanoic acid. This compound is an antagonist of both D1 and D2 dopamine receptors. Available as oral tablets or long-acting intramuscular injections, this compound is marketed under brand names such as Depixol and Fluanxol. It is approved for use in Canada and other countries around the world, but not in the US. It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity. It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety. In combination with [melitracen], this compound is used to manage symptoms of anxiety, depression, and asthenia.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

This compound is an antipsychotic neuroleptic drug. It is a thioxanthene, and therefore closely related to the phenothiazines. Its primary use is as a long acting injection given two or three weekly to people with schizophrenia who have a poor compliance with medication and suffer frequent relapses of illness. It is a D1 and D2 receptor antagonist. It is not approved in the United States.

Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |

|---|---|

CAS No. |

2709-56-0 |

Molecular Formula |

C23H25F3N2OS |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5- |

InChI Key |

NJMYODHXAKYRHW-DVZOWYKESA-N |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Appearance |

Solid powder |

melting_point |

233-234 |

Other CAS No. |

53772-82-0 2709-56-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |

Origin of Product |

United States |

Foundational & Exploratory

Flupentixol's Mechanism of Action in Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupentixol is a typical antipsychotic medication belonging to the thioxanthene class, utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine receptors, a cornerstone of the dopamine hypothesis of schizophrenia which posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[1] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's action, with a focus on its receptor binding profile, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and side-effect profile of this compound is dictated by its affinity for a range of neurotransmitter receptors. The pharmacologically active stereoisomer is cis(Z)-flupentixol.[2] The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D1 | 0.8 | [PDSP Ki Database] |

| D2 | 0.38 - 0.8 | [1, 4, PDSP Ki Database] |

| D3 | 1.6 | [PDSP Ki Database] |

| D4 | 2.5 | [PDSP Ki Database] |

| Serotonin Receptors | ||

| 5-HT1A | 140 | [PDSP Ki Database] |

| 5-HT2A | 3.6 - 7 | [1, 4, PDSP Ki Database] |

| 5-HT2C | 4.8 | [PDSP Ki Database] |

| 5-HT6 | 13 | [PDSP Ki Database] |

| 5-HT7 | 11 | [PDSP Ki Database] |

| Adrenergic Receptors | ||

| α1A | 6.8 | [PDSP Ki Database] |

| α1B | 12 | [PDSP Ki Database] |

| α2A | 200 | [PDSP Ki Database] |

| α2B | 100 | [PDSP Ki Database] |

| α2C | 150 | [PDSP Ki Database] |

| Histamine Receptors | ||

| H1 | 4.4 | [PDSP Ki Database] |

| Muscarinic Receptors | ||

| M1 | >10,000 | [PDSP Ki Database] |

| M2 | >10,000 | [PDSP Ki Database] |

| M3 | >10,000 | [PDSP Ki Database] |

| M4 | >10,000 | [PDSP Ki Database] |

| M5 | >10,000 | [PDSP Ki Database] |

Table 1: In Vitro Receptor Binding Affinities (Ki) of cis(Z)-Flupentixol. Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature.

In vivo studies using Positron Emission Tomography (PET) in schizophrenic patients treated with clinically relevant doses of this compound (mean 5.7 ± 1.4 mg/day) have demonstrated the following receptor occupancy levels:

| Receptor | Occupancy (%) | Reference(s) |

| Dopamine D2 | 50 - 70% | [3] |

| Dopamine D1 | 20 ± 5% | [3] |

| Serotonin 5-HT2A | 20 ± 10% | [3] |

Table 2: In Vivo Receptor Occupancy of this compound in Schizophrenic Patients.

Core Mechanism of Action: Dopamine Receptor Antagonism

This compound's primary antipsychotic effect is mediated through the blockade of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors in the mesolimbic and mesocortical pathways of the brain.[1][4] Overactivity in these dopaminergic systems is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing these receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Downstream Signaling Pathways

The antagonism of D1 and D2 receptors by this compound leads to the modulation of distinct intracellular signaling cascades:

-

D1 Receptor Blockade: D1 receptors are canonically coupled to the Gs/olf family of G-proteins, which activate adenylyl cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6] There is also evidence that D1 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[7][8] By blocking D1 receptors, this compound attenuates these downstream signaling events.

-

D2 Receptor Blockade: D2 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[9][10] this compound's antagonism of D2 receptors disinhibits this pathway, potentially leading to a relative increase in cAMP levels in cells where D2 receptor tone is high.

Secondary Mechanisms of Action

This compound's interaction with other neurotransmitter systems contributes to its overall clinical profile, including its side effects.

-

Serotonin (5-HT2A) Receptor Antagonism: Blockade of 5-HT2A receptors is a feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potentially improve negative symptoms and cognitive deficits in schizophrenia.[1][4]

-

Histamine (H1) Receptor Antagonism: Antagonism of H1 receptors is responsible for the sedative and weight-gain-inducing effects of this compound.[1][4]

-

Alpha-1 Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[1][4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Source: Cloned human receptors expressed in cell lines (e.g., HEK293, CHO) or rodent brain tissue homogenates.

-

Procedure: Cells or tissues are homogenized in a cold lysis buffer and subjected to centrifugation to isolate the cell membrane fraction containing the receptors of interest. The final membrane pellet is resuspended in an appropriate assay buffer.[10][11]

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.[12][13]

-

The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals.

Objective: To assess the effect of this compound administration on dopamine release in brain regions such as the striatum and prefrontal cortex.

Methodology:

-

Probe Implantation:

-

Perfusion and Sampling:

-

On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[16]

-

Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF.

-

The resulting dialysate is collected at regular intervals.

-

-

Neurochemical Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[14]

-

-

Data Analysis:

-

Changes in dopamine levels following the systemic administration of this compound are expressed as a percentage of the baseline levels collected before drug administration.

-

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.

Objective: To determine the percentage of dopamine D2 receptors occupied by this compound at clinical doses.

Methodology:

-

Radioligand Administration:

-

PET Scanning:

-

Image Analysis:

-

The binding potential (BPND) of the radioligand, which is proportional to the density of available receptors, is calculated for specific brain regions (e.g., striatum).

-

A reference region with a negligible density of D2 receptors (e.g., the cerebellum) is used to estimate non-specific binding.

-

-

Receptor Occupancy Calculation:

-

Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand after this compound treatment compared to the baseline (drug-free) condition: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100.[11]

-

Conclusion

This compound's mechanism of action in schizophrenia is multifactorial but is primarily driven by its potent antagonism of dopamine D1 and D2 receptors. This action is complemented by its effects on serotonin, histamine, and adrenergic receptors, which contribute to its overall clinical profile. The quantitative understanding of its receptor binding affinities and in vivo occupancy, derived from rigorous experimental methodologies such as radioligand binding assays, in vivo microdialysis, and PET imaging, is crucial for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Ki Database - Wikipedia [en.wikipedia.org]

- 4. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 6. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for the coupling of Gq protein to D1-like dopamine sites in rat striatum: possible role in dopamine-mediated inositol phosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Functional coupling of the human dopamine D2 receptor with G alpha i1, G alpha i2, G alpha i3 and G alpha o G proteins: evidence for agonist regulation of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Flupentixol: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Flupentixol, a thioxanthene derivative, is a typical antipsychotic agent with a unique pharmacological profile that has led to its use in the treatment of schizophrenia and, at lower doses, depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental evaluations of this compound. It details the synthetic pathways, including the critical separation of the pharmacologically active cis(Z)-isomer, and presents its pharmacokinetic and pharmacodynamic properties in a structured format. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and insights into the core scientific principles underlying this compound.

Introduction

This compound was first introduced in 1965 by the pharmaceutical company Lundbeck.[1] It emerged from research into thioxanthene derivatives, a class of compounds structurally related to the phenothiazine antipsychotics.[2] A significant development in its clinical application was the synthesis of its long-acting decanoate ester in 1967, which allowed for depot intramuscular injections, improving treatment adherence in patients with chronic schizophrenia.[3]

This compound exists as two geometric isomers: the cis(Z)- and trans(E)-isomers. The antipsychotic activity is primarily attributed to the cis(Z)-isomer, which is a potent antagonist at both dopamine D1 and D2 receptors.[4][5] The drug also exhibits affinity for other receptors, including serotonin (5-HT) receptors, which may contribute to its antidepressant effects at lower doses.[1][4]

Synthesis of this compound and its Decanoate Ester

The synthesis of this compound involves a multi-step process culminating in a mixture of the cis(Z) and trans(E) isomers, which then requires separation to isolate the active form.

General Synthetic Pathway

The synthesis of this compound hydrochloride typically begins with 2-(trifluoromethyl)-9H-thioxanthen-9-one. This starting material undergoes a Grignard reaction, followed by dehydration and addition to yield a mixture of (Z/E)-Flupentixol hydrochloride.[6]

Experimental Protocols

A common synthetic route involves the reaction of 2-(trifluoromethyl)-9H-thioxanthen-9-one with a Grignard reagent derived from 1-bromo-3-chloropropane and magnesium, followed by reaction with 1-(2-hydroxyethyl)piperazine. The resulting tertiary alcohol is then dehydrated to form the exocyclic double bond, yielding a mixture of the (E) and (Z) isomers of this compound.

The separation of the therapeutically active cis(Z)-isomer from the less active trans(E)-isomer is a critical step. One patented method involves the fractional crystallization of a p-chlorobenzoate ester of this compound.[4]

Protocol for the Preparation of Z-Flupentixol via p-Chlorobenzoate Ester: [4]

-

Esterification: A solution of Z/E this compound (0.98 mol) in ethyl acetate is heated to 40°C. A solution of p-chlorobenzoyl chloride (1.21 mol) in ethyl acetate is added dropwise. The reaction mixture is heated to 70°C for 1 hour.

-

Initial Separation: The mixture is cooled to 5°C, and the precipitated product is filtered. The filtrate contains the Z-Flupentixol p-chlorobenzoate ester.

-

Precipitation of Z-isomer ester: The mother liquors from the previous step are heated, and hydrochloric acid is added. The reaction mixture is cooled to recover the hydrochloride salt of the Z-Flupentixol p-chlorobenzoate ester by precipitation.

-

Hydrolysis to obtain Z-Flupentixol: The Z-Flupentixol p-chlorobenzoate ester hydrochloride (0.27 mol) is mixed with methyl alcohol and water. 90% potassium hydroxide (1 mol) is added, and the mixture is heated to 55°C for 1 hour. The solvent is distilled under reduced pressure. Water and toluene are added, the mixture is heated to 70°C, and the phases are separated. The organic phase is collected and concentrated to yield Z-Flupentixol.

The long-acting depot form of this compound is synthesized by esterification of the cis(Z)-isomer with decanoic acid.[4]

Protocol for the Preparation of Z-Flupentixol Decanoate: [4]

-

A solution of Z-Flupentixol (0.207 mol) in acetone is prepared.

-

Decanoyl chloride (0.24 mol) is added over 30 minutes.

-

The mixture is heated to reflux (58°C) for 1 hour.

-

After cooling to 25°C, ethyl acetate is added, followed by a solution of hydrochloric acid in ethyl acetate to precipitate the product.

-

The Z-Flupentixol decanoate dihydrochloride is then isolated.

-

To obtain the oily base, the dihydrochloride salt is suspended in tert-Butyl methyl ether, and an aqueous solution of potassium carbonate is added. The organic phase is separated, dried, and concentrated to yield Z-Flupentixol decanoate as a viscous oil.

Pharmacological Profile

Mechanism of Action

This compound's antipsychotic effects are primarily mediated by its antagonism of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By blocking these receptors, this compound reduces the intensity of these symptoms.[2]

Additionally, this compound acts as an antagonist at serotonin 5-HT2A receptors.[1] This action may contribute to its efficacy against the negative symptoms of schizophrenia and its antidepressant properties at lower doses.[1][6]

Receptor Binding Affinity

The binding affinities of cis(Z)-Flupentixol for various neurotransmitter receptors have been characterized, highlighting its potent interaction with dopamine receptors.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D1 | 3.5 |

| Dopamine D2 | 0.35 |

| Dopamine D3 | 1.75 |

| Dopamine D4 | 66.3 |

| Serotonin 5-HT2A | 87.5 (HFC) |

| Serotonin 5-HT2C | 102.2 (RC) |

| Histamine H1 | 0.86 |

HFC: Human frontal cortex receptor; RC: Cloned rat receptor.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound varies significantly depending on its formulation and route of administration.

| Parameter | Oral this compound Dihydrochloride | Intramuscular this compound Decanoate |

| Bioavailability | ~40%[1] | Slowly released from depot |

| Time to Peak Plasma Concentration (Tmax) | 3-8 hours[1] | 4-7 days[7][8] |

| Elimination Half-life | ~35 hours | ~3 weeks |

| Protein Binding | ~99% | ~99% |

Key Experimental Methodologies

Receptor Occupancy Studies using Positron Emission Tomography (PET)

In vivo receptor occupancy of this compound in the human brain has been quantified using PET imaging.

General Protocol for PET Receptor Occupancy Study: [9]

-

Baseline Scan: A baseline PET scan is performed on each subject before drug administration to measure the baseline receptor availability. This involves the injection of a radioligand specific for the receptor of interest (e.g., [11C]raclopride for D2 receptors, [11C]SCH23390 for D1 receptors, or [11C]methylspiperone for 5-HT2A receptors).

-

Drug Administration: The subject is then treated with this compound at a specific dose.

-

Post-drug Scan: After a suitable period to allow for drug distribution and receptor binding, a second PET scan is performed using the same radioligand.

-

Data Analysis: The reduction in specific binding of the radioligand in the post-drug scan compared to the baseline scan is calculated to determine the percentage of receptor occupancy by this compound.

A study in schizophrenic patients treated with 5.7 ± 1.4 mg/day of this compound found the following in vivo receptor occupancies:[3]

-

Dopamine D2: 50-70%

-

Dopamine D1: 20 ± 5%

-

Serotonin 5-HT2A: 20 ± 10%

In Vitro Receptor Binding Assays

The affinity of this compound for various receptors is determined using in vitro competitive radioligand binding assays.

General Protocol for Dopamine D1/D2 Receptor Binding Assay: [10][11]

-

Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (D1 or D2) are prepared from appropriate tissue sources (e.g., rat striatum) or cell lines.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]this compound for D1 receptors, with D2 receptors blocked by an unlabeled antagonist like spiperone) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

General Protocol for 5-HT2A Receptor Binding Assay: [12]

-

Membrane Preparation: Cell membranes from a source rich in 5-HT2A receptors (e.g., rat frontal cortex) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin) and a range of this compound concentrations.

-

Separation and Quantification: Similar to the dopamine receptor binding assay, bound and free radioligands are separated by filtration, and the radioactivity is quantified.

-

Data Analysis: The Ki value for this compound at the 5-HT2A receptor is calculated from the IC50 value.

Visualizations

Caption: Synthetic workflow for cis(Z)-Flupentixol and its decanoate ester.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound remains a clinically relevant antipsychotic, particularly in its long-acting depot formulation, due to its efficacy in managing chronic schizophrenia. Its discovery and the subsequent development of a stereoselective synthesis for the active cis(Z)-isomer represent significant achievements in medicinal chemistry. The dual antagonism of dopamine D1/D2 and serotonin 5-HT2A receptors provides a basis for its therapeutic effects on both positive and negative symptoms of schizophrenia, as well as its antidepressant properties. This technical guide has provided a detailed overview of the synthesis, pharmacological profile, and key experimental methodologies associated with this compound, offering a valuable resource for the scientific and drug development communities. Further research into its molecular interactions and signaling pathways may uncover additional therapeutic applications for this well-established compound.

References

- 1. homework.study.com [homework.study.com]

- 2. Preparation method of high-purity Z-type this compound and Z-type this compound decanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN1867558B - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. CN102002034A - Method for separating this compound hydrochloride isomers - Google Patents [patents.google.com]

- 6. Synthesis of this compound Decanoate [cjph.com.cn]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. lundbeck.com [lundbeck.com]

- 9. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of dopamine agonists with brain D1 receptors labeled by 3H-antagonists. Evidence for the presence of high and low affinity agonist-binding states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic neuroleptic treatment increases D-2 but not D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Flupentixol on Dopamine D1 and D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupentixol is a typical antipsychotic medication belonging to the thioxanthene class, utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is primarily attributed to its interaction with the central dopamine system, where it exhibits antagonist activity at both D1-like and D2-like dopamine receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its binding affinity, functional antagonism, and the resultant effects on intracellular signaling pathways of dopamine D1 and D2 receptors. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

The pharmacologically active isomer of this compound is the cis-(Z)-isomer.[2] Throughout this guide, "this compound" will refer to this active isomer unless otherwise specified. This compound is characterized by its potent antagonism of both D1 and D2 receptors, a feature that distinguishes it from some other antipsychotics.[4][5] Understanding the nuances of its interaction with these two key dopamine receptor subtypes is crucial for elucidating its therapeutic mechanisms and side-effect profile.

Quantitative Analysis of this compound's Interaction with D1 and D2 Receptors

The interaction of this compound with dopamine D1 and D2 receptors has been quantified through various in vitro and in vivo methodologies. The following tables summarize the key quantitative data, primarily focusing on binding affinity (Ki) and in vivo receptor occupancy.

Table 1: In Vitro Binding Affinity of cis-(Z)-Flupentixol for Dopamine D1 and D2 Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 0.8 | [4] |

| Dopamine D1 | Not Specified | Not Specified | ~1 | [5] |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 0.38 | [6] |

| Dopamine D2 | Not Specified | Not Specified | ~1 | [5] |

Note: The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.[7] Data presented are for the active cis-(Z)-isomer of this compound.

Table 2: In Vivo Receptor Occupancy of this compound at Dopamine D1 and D2 Receptors in Humans (Positron Emission Tomography - PET)

| Receptor Subtype | Radiotracer | Daily Dose of this compound | Receptor Occupancy (%) | Reference(s) |

| Dopamine D1 | [¹¹C]SCH23390 | 5.7 ± 1.4 mg | 20 ± 5 | [8] |

| Dopamine D2 | [¹¹C]Raclopride | 5.7 ± 1.4 mg | 50 - 70 | [8] |

Note: Receptor occupancy indicates the percentage of receptors blocked by the drug at a given clinical dose.

Signaling Pathways and Mechanism of Action

This compound functions as an antagonist at both D1 and D2 dopamine receptors, thereby inhibiting the downstream signaling cascades initiated by dopamine.

Dopamine D1 Receptor Signaling and this compound's Antagonism:

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαs/olf family of G-proteins.[9] Upon activation by dopamine, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). This signaling cascade ultimately modulates neuronal excitability and gene expression. This compound, by binding to the D1 receptor without activating it, prevents dopamine from binding and initiating this signaling pathway, thus acting as a competitive antagonist.

Dopamine D2 Receptor Signaling and this compound's Antagonism:

The dopamine D2 receptor is also a GPCR, but it couples to the Gαi/o family of G-proteins.[10] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10] This reduction in cAMP and subsequent downstream signaling modulates neuronal activity, often in opposition to the effects of D1 receptor activation. This compound's antagonism at the D2 receptor blocks the inhibitory effect of dopamine on adenylyl cyclase.[1]

Experimental Protocols

The following sections detail standardized methodologies for the in vitro characterization of this compound's pharmacodynamics at dopamine D1 and D2 receptors.

Protocol 1: Radioligand Binding Assay for Determining Ki of this compound

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for D1 and D2 receptors.[11][12]

1. Materials:

-

Membrane Preparation: Homogenates from cells stably expressing human D1 or D2 receptors (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat striatum).[11]

-

Radioligand:

-

For D1 Receptors: [³H]SCH 23390.

-

For D2 Receptors: [³H]Spiperone or [³H]Raclopride.[13]

-

-

Unlabeled Ligands:

-

This compound (for competition curve).

-

Non-specific binding control: For D1, 1 µM SCH 23390; for D2, 10 µM Haloperidol.[13]

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw the membrane homogenate on ice and resuspend in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of the non-specific binding control.

-

Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

-

Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[14]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional cAMP Assay for Determining IC50 of this compound

This protocol outlines a method to determine the functional potency (IC50) of this compound as an antagonist at D1 and D2 receptors by measuring its effect on dopamine-mediated changes in intracellular cAMP levels.[13][15]

1. Materials:

-

Cells: CHO or HEK293 cells stably expressing either human D1 or D2 receptors.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

-

Agonist: Dopamine.

-

Antagonist: this compound.

-

cAMP Assay Kit: A commercial kit for measuring cAMP (e.g., TR-FRET, ELISA, or luciferase-based reporter assay).[15]

-

Phosphodiesterase (PDE) inhibitor: (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

(For D2 assays) Adenylyl Cyclase Activator: Forskolin.[13]

2. Procedure (D1 Receptor Antagonism):

-

Cell Plating: Seed the D1-expressing cells into a 96-well plate and culture overnight.

-

Assay Preparation: Replace the culture medium with assay buffer containing a PDE inhibitor and incubate for 15-30 minutes.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add dopamine at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

3. Procedure (D2 Receptor Antagonism):

-

Follow steps 1 and 2 as for the D1 assay.

-

Antagonist Addition: Add varying concentrations of this compound.

-

Agonist and Forskolin Addition: Add a fixed concentration of dopamine and a concentration of forskolin that stimulates a robust cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

4. Data Analysis:

-

Normalize the data, with the dopamine (for D1) or forskolin (for D2) response set as 100% and the basal response as 0%.

-

Plot the percentage of inhibition of the agonist-stimulated cAMP response against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with this compound in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. innoprot.com [innoprot.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

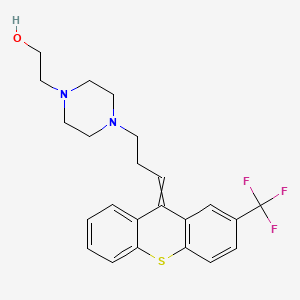

Molecular structure and chemical properties of Flupentixol

An In-depth Technical Guide on the Molecular and Chemical Properties of Flupentixol

Introduction

This compound is a typical antipsychotic medication belonging to the thioxanthene class.[1][2] It is utilized in the management of psychotic disorders such as schizophrenia and, at lower dosages, exhibits antidepressant properties.[3][4] Structurally related to the phenothiazines, its therapeutic effects are primarily attributed to its potent antagonism of dopamine receptors in the central nervous system.[1][2] this compound exists as two distinct geometric isomers, with the cis(Z)-isomer being the pharmacologically active form.[5][6] This guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and metabolic pathways of this compound for researchers and drug development professionals.

Molecular Structure and Stereochemistry

This compound is a tricyclic compound characterized by a thioxanthene core structure. The molecule's pharmacological activity is critically dependent on its stereochemistry.

Chemical Identity

The fundamental identifiers and molecular formula for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol[5] |

| CAS Number | 2709-56-0[7][8] |

| Molecular Formula | C₂₃H₂₅F₃N₂OS[5][7][8] |

| Synonyms | Flupenthixol, Fluanxol, Depixol[5][7] |

Stereoisomerism

This compound exists as two geometric isomers: cis(Z)-Flupentixol and trans(E)-Flupentixol. The therapeutic efficacy of the drug is almost exclusively attributed to the cis(Z)-isomer, which is a potent neuroleptic agent.[6][7][9] The trans(E)-isomer is considered pharmacologically inactive or significantly less active.[6][9] This stereospecificity is crucial, as the cis(Z) configuration allows for the correct orientation to bind effectively to target receptors.[9] The synthesis of this compound often requires careful control to maximize the yield of the desired Z-isomer.[6][10]

Physicochemical Properties

The chemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key quantitative data are presented in the table below.

| Property | Value | Source |

| Molecular Weight | 434.52 g/mol | [7] |

| logP (Octanol/Water) | 4.602 | Cheméo[11] |

| Water Solubility | 3.00 mg/L | HMDB[12] |

| Melting Point (Dihydrochloride) | 237-239 °C | ChemBK[13] |

| pKa (strongest basic) | 8.0 (Predicted) | HMDB[2] |

This compound is a lipophilic compound, as indicated by its high logP value, which facilitates its passage across the blood-brain barrier. Its low water solubility is overcome in pharmaceutical formulations, such as the decanoate ester for long-acting intramuscular injections, which allows for slow release and hydrolysis to the active compound.[14]

Pharmacodynamics and Mechanism of Action

The antipsychotic and antidepressant effects of this compound are a result of its interaction with multiple neurotransmitter systems.

Dopamine Receptor Antagonism

The primary mechanism of action for this compound's antipsychotic effects is the blockade of postsynaptic dopamine D₁ and D₂ receptors in the central nervous system.[1][14][15] Overactivity in mesolimbic dopamine pathways is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions), and by inhibiting these receptors, this compound mitigates these symptoms.[14] The active cis(Z)-isomer demonstrates high and roughly equal affinity for both D₁ and D₂ receptors.[5][16]

Serotonin Receptor Antagonism

This compound also acts as an antagonist at serotonin 5-HT₂A receptors.[3][15] This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to its antidepressant effects at lower doses.[3][5] The antagonism of 5-HT₂A receptors can modulate dopamine and norepinephrine release, providing a broader therapeutic profile.[17]

Other Receptor Interactions

This compound exhibits weaker binding affinity for α₁-adrenergic and histamine H₁ receptors.[15][18] Blockade of these receptors is generally associated with side effects such as orthostatic hypotension and sedation, respectively, though this compound is considered a non-sedating antipsychotic.[1]

Figure 1: this compound's antagonism of dopamine and serotonin receptors.

Experimental Protocols: Receptor Binding Assay

To quantify the binding affinity (Ki) of this compound for its target receptors, a competitive radioligand binding assay is a standard and robust method.[19]

Objective

To determine the inhibitory constant (Ki) of cis(Z)-Flupentixol for the human dopamine D₂ receptor expressed in a stable cell line.

Materials

-

Receptor Source: Membrane preparation from HEK-293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ antagonist).

-

Test Compound: cis(Z)-Flupentixol dihydrochloride.

-

Non-specific Binding Control: Haloperidol (10 µM) or another potent D₂ antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, microplate reader.

Methodology

-

Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg protein/well), and the radioligand at a concentration near its dissociation constant (Kd).

-

Competition Curve: Add varying concentrations of cis(Z)-Flupentixol (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration (10 µM) of an unlabeled antagonist like haloperidol.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Metabolism and Degradation

This compound is extensively metabolized in the liver before excretion.[20] The primary metabolic routes involve modification of the thioxanthene ring system and the piperazine side chain.

The main pathways of this compound metabolism are:

-

Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring to form this compound sulfoxide.[20][21]

-

N-dealkylation: Removal of the hydroxyethyl group from the piperazine side chain.[20][21]

-

Glucuronic Acid Conjugation: Conjugation of the terminal hydroxyl group on the side chain with glucuronic acid to form a more water-soluble glucuronide metabolite, facilitating excretion.[20][21]

The resulting metabolites are largely inactive and are excreted primarily in the feces, with a smaller portion eliminated in the urine.[20][21]

Figure 3: Major metabolic pathways of this compound.

Conclusion

This compound's therapeutic utility is deeply rooted in its specific molecular structure and resulting chemical properties. The cis(Z)-isomer is the key to its potent antagonism of both dopamine D₁/D₂ and serotonin 5-HT₂A receptors. Its lipophilicity allows for central nervous system penetration, while its extensive hepatic metabolism dictates its pharmacokinetic profile. A thorough understanding of these fundamental characteristics is essential for its effective clinical application and for the development of novel therapeutics targeting similar neurological pathways.

References

- 1. mims.com [mims.com]

- 2. Human Metabolome Database: Showing metabocard for Flupenthixol (HMDB0015013) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2709-56-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. This compound [drugfuture.com]

- 8. This compound [webbook.nist.gov]

- 9. Stereospecific effect of flupenthixol on neuroreceptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jopcr.com [jopcr.com]

- 11. This compound (CAS 2709-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Flupenthixol | C23H27F3N2OS | CID 53627486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. What is the mechanism of this compound decanoate? [synapse.patsnap.com]

- 15. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 16. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Flupenthixol versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Vitro and In Vivo Models for Elucidating the Effects of Flupentixol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupentixol is a typical antipsychotic of the thioxanthene class with a well-established role in the management of schizophrenia and, at lower doses, as an antidepressant. Its complex pharmacology, primarily centered around dopamine and serotonin receptor antagonism, necessitates a robust array of preclinical models to fully characterize its therapeutic effects and potential side effects.[1][2][3] This technical guide provides an in-depth overview of the essential in vitro and in vivo models utilized to study the multifaceted actions of this compound. It includes detailed experimental protocols, quantitative data on receptor affinity and cellular effects, and visualizations of key signaling pathways and experimental workflows to support researchers in designing and executing rigorous pharmacological studies.

Introduction to this compound

This compound is a thioxanthene derivative that functions as a potent dopamine D1 and D2 receptor antagonist.[2][3][4] The pharmacologically active stereoisomer, cis(Z)-Flupentixol, is responsible for its primary antipsychotic effects, which are attributed to the blockade of dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain.[2][5] Additionally, this compound exhibits moderate antagonistic activity at serotonin (5-HT) receptors, particularly 5-HT2A, which may contribute to its efficacy against negative symptoms of schizophrenia and its anxiolytic properties.[5][6][7] Recent evidence also suggests that this compound can act as a phosphatidylinositol 3-kinase (PI3K) inhibitor, indicating potential applications in oncology.[2] This diverse pharmacological profile underscores the importance of utilizing a comprehensive suite of preclinical models to investigate its mechanisms of action.

In Vitro Models for this compound Assessment

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of this compound. These systems are crucial for determining receptor binding affinities, functional antagonism, and cytotoxic effects.

Key In Vitro Systems

-

Recombinant Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing specific human dopamine (D1, D2, D3, D4) or serotonin (e.g., 5-HT2A, 5-HT2C) receptor subtypes are the gold standard for precise receptor binding and functional assays.

-

Neuronal Cell Lines: The human neuroblastoma cell line SH-SY5Y is extensively used as it expresses various dopaminergic markers and can be differentiated into a more mature neuron-like phenotype.[8][9] It serves as a valuable model for studying neurotoxicity, apoptosis, and drug-induced changes in neuronal morphology.[8]

-

Cancer Cell Lines: For investigating this compound's anticancer properties, cell lines with hyperactive PI3K/AKT pathways, such as the non-small cell lung cancer lines A549 and H661, are employed.[10]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of cis-Flupentixol for various neurotransmitter receptors is a key determinant of its pharmacological profile. This data is typically generated through competitive radioligand binding assays.

Table 1: Receptor Binding Affinity (Ki) of cis-Flupentixol

| Receptor | Ki (nM) |

|---|---|

| Dopamine D1 | 3.5 |

| Dopamine D2 | 0.35 - 0.38 |

| Dopamine D3 | 1.75 |

| Dopamine D4 | 66.3 |

| Serotonin 5-HT1A | 8028 |

| Serotonin 5-HT2A | 7.0 - 87.5 |

| Serotonin 5-HT2C | 102.2 |

| Histamine H1 | 0.86 |

(Data compiled from multiple sources).[5][11][12]

Table 2: Functional and Cytotoxic Potency of this compound

| Assay Type | Cell Line | Endpoint | Value |

|---|---|---|---|

| PI3Kα Kinase Assay | - | IC50 | 127 nM |

| Cytotoxicity (MTT) | A549 Lung Cancer | IC50 | 5.7 µM |

| Cytotoxicity (MTT) | H661 Lung Cancer | IC50 | 6.4 µM |

(Data compiled from MedChemExpress).[13]

Experimental Protocols

This protocol outlines a standard filtration binding assay to determine the Ki of a test compound (e.g., this compound) for the D2 receptor.

-

Membrane Preparation: Homogenize tissues or cells expressing D2 receptors (e.g., rat striatum or CHO-D2 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge at low speed to remove nuclei and debris, then perform a high-speed centrifugation to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone at ~1 nM), and serial dilutions of this compound.[14]

-

Nonspecific Binding: To a set of wells, add a high concentration of a non-labeled D2 antagonist (e.g., 1 µM Haloperidol) to determine nonspecific binding.[14]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol measures the effect of this compound on the metabolic activity of SH-SY5Y cells as an indicator of cytotoxicity.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS and antibiotics, at 37°C and 5% CO2.

-

Plating: Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle-only control. Incubate for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Express results as a percentage of the vehicle-treated control and plot against this compound concentration to determine the IC50.

In Vivo Models for this compound Assessment

In vivo models are indispensable for evaluating the integrated physiological and behavioral effects of this compound, providing insights into its antipsychotic and antidepressant potential in a whole-organism context.

Key In Vivo Systems

-

Rodent Models: Mice and rats are the most common species used for behavioral pharmacology studies of this compound.

-

Schizophrenia-Relevant Models:

-

Prepulse Inhibition (PPI) of Startle: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotics like this compound can reverse deficits in PPI induced by dopamine agonists (e.g., apomorphine) or NMDA receptor antagonists (e.g., MK-801).

-

-

Depression-Relevant Models:

-

Forced Swim Test (FST): This test measures behavioral despair. Animals treated with antidepressants, or low-dose this compound, exhibit increased mobility (swimming, climbing) and reduced immobility time.

-

Tail Suspension Test (TST): Similar to the FST, this model assesses antidepressant efficacy by measuring the duration of immobility when a mouse is suspended by its tail.

-

Experimental Protocols

This protocol measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

-

Apparatus: Use a startle chamber consisting of an animal holder on a piezoelectric platform to detect movement, located within a sound-attenuated cabinet with a speaker for delivering acoustic stimuli.[11][12]

-

Acclimation: Place a mouse in the holder and allow it to acclimate for a 5-minute period with background white noise (e.g., 70 dB).

-

Test Session: The session consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds).

-

Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented alone to measure the baseline startle response.

-

Prepulse-Pulse Trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 74, 78, or 82 dB white noise for 20 ms). The interval between prepulse onset and pulse onset is typically 100 ms.

-

No-Stimulus Trials: Only background noise is present to measure baseline movement.

-

-

Dosing: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test session (e.g., 30-60 minutes).

-

Data Analysis: The primary measure is the startle amplitude (maximal peak response). PPI is calculated as a percentage: % PPI = 100 x [(Startle Amplitude on Pulse-Alone Trial) - (Startle Amplitude on Prepulse-Pulse Trial)] / (Startle Amplitude on Pulse-Alone Trial) .[12]

This protocol evaluates antidepressant-like activity by measuring immobility time.

-

Apparatus: Use a transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.

-

Dosing: Administer this compound (or vehicle) at a specified time before the test.

-

Test Procedure: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, records the animal's behavior, often during the last 4 minutes of the test. The primary behaviors scored are:

-

Immobility: Floating motionless or making only small movements necessary to keep the head above water.

-

Mobility: Actively swimming or climbing the walls of the cylinder.

-

-

Data Analysis: The primary endpoint is the total duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.

Signaling Pathways and Visualizations

Understanding the intracellular signaling cascades affected by this compound is crucial for interpreting its pharmacological effects. Graphviz diagrams are provided to visualize these key pathways and experimental workflows.

Dopamine D2 Receptor Antagonism Pathway

This compound's primary antipsychotic action involves blocking D2 receptors, which are Gαi/o-coupled. This antagonism prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and protein kinase A (PKA) activity.

Caption: this compound blocks the inhibitory Gαi/o signaling of the D2 receptor.

PI3K/AKT Inhibition Pathway

Recent studies show this compound can inhibit the PI3K/AKT pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.

Caption: this compound inhibits PI3K, blocking downstream AKT signaling.

Experimental Workflow: In Vitro Drug Screening

This diagram illustrates a typical workflow for characterizing a compound like this compound in vitro.

Caption: A streamlined workflow for in vitro screening of this compound's effects.

Experimental Workflow: In Vivo Behavioral Testing

This diagram shows the logical flow of an in vivo study using a rodent model.

Caption: A typical workflow for conducting in vivo behavioral studies.

Conclusion

The pharmacological characterization of this compound requires a multi-tiered approach employing a diverse set of in vitro and in vivo models. In vitro assays are fundamental for determining molecular targets and cellular consequences, providing precise quantitative data on receptor affinities and functional potencies. In vivo behavioral paradigms, such as Prepulse Inhibition and the Forced Swim Test, are critical for validating these findings in a complex biological system and establishing the compound's potential efficacy as an antipsychotic or antidepressant. The detailed protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to rigorously investigate the effects of this compound and related neuroleptic agents.

References

- 1. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Estimating the optimal dose of this compound decanoate in the maintenance treatment of schizophrenia—a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with this compound in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. xcessbio.com [xcessbio.com]

Preclinical Repurposing of Flupentixol: A Technical Guide to Emerging Therapeutic Applications

An In-depth Exploration of Preclinical Research for Researchers, Scientists, and Drug Development Professionals

Flupentixol, a well-established typical antipsychotic of the thioxanthene class, is garnering renewed interest for its potential therapeutic applications beyond its traditional use in psychiatry. Preclinical investigations have begun to uncover novel mechanisms of action, suggesting its potential as a repurposed agent in oncology and other disease areas. This technical guide synthesizes the existing preclinical data on this compound, providing a comprehensive overview of its potential therapeutic applications, with a focus on its anticancer properties.

Anticancer Potential: Inhibition of the PI3K/AKT Signaling Pathway

A significant body of preclinical research has focused on this compound's activity as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade often hyperactivated in various cancers, including non-small-cell lung cancer (NSCLC).[1][2][3][4][5]

In Vitro Efficacy

Preclinical studies have demonstrated this compound's cytotoxic effects on multiple NSCLC cell lines.[1][3] The drug exhibits dose- and time-dependent inhibition of cancer cell viability while showing minimal cytotoxicity in normal lung bronchial epithelial cells.[1][3][4]

| Cell Line | IC50 Value (µM) at 24h | Cancer Type | Reference |

| A549 | 5.708 | Non-Small-Cell Lung Cancer (Adenocarcinoma) | [1] |

| H661 | 6.374 | Non-Small-Cell Lung Cancer (Large Cell) | [1] |

| H520 | >10 | Non-Small-Cell Lung Cancer (Squamous Cell) | [3] |

| SK-SEM-1 | >10 | Non-Small-Cell Lung Cancer (Squamous Cell) | [3] |

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Furthermore, in vitro kinase assays have confirmed that this compound directly inhibits PI3Kα kinase activity in a dose-dependent manner.[1][3]

| Parameter | Value | Reference |

| PI3Kα Kinase Activity IC50 | 127 ± 5.87 nM | [1] |

Table 2: In Vitro PI3Kα Kinase Inhibition by this compound

Mechanism of Action: PI3K/AKT Pathway Inhibition

This compound's anticancer effect is attributed to its ability to dock to the ATP-binding pocket of PI3Kα, thereby inhibiting its kinase activity.[1][2][6] This action leads to a downstream cascade of events, including the decreased phosphorylation of AKT at both Threonine 308 (T308) and Serine 473 (S473), without affecting the total AKT protein levels.[1] The inhibition of AKT phosphorylation by this compound was found to be more potent than that of known PI3K inhibitors like BYL719 and BKM120.[1][2]

The suppression of the PI3K/AKT pathway by this compound leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 and induces apoptosis, as evidenced by the cleavage of PARP and caspase-3.[1][2] Notably, this compound's inhibitory effect appears specific to the PI3K/AKT pathway, as it does not significantly affect the phosphorylation of ERK, another key signaling protein.[1]

References

- 1. The antipsychotic agent this compound is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antipsychotic agent this compound is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The antipsychotic agent this compound is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]

- 6. This compound | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Long-Term Administration of Flupentixol in Rodent Models: A Comprehensive Review of Behavioral and Biochemical Sequelae

For Immediate Release

This technical guide provides an in-depth analysis of the long-term behavioral and biochemical effects of Flupentixol, a typical antipsychotic of the thioxanthene class, in rat models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the mechanisms of antipsychotic drug action.

Abstract

Prolonged administration of this compound in rats induces a range of persistent behavioral and biochemical alterations, primarily centered around the dopaminergic system. Chronic exposure often leads to the development of behavioral supersensitivity to dopamine agonists, manifested as enhanced stereotyped behaviors and locomotor activity. Biochemically, long-term this compound treatment is associated with changes in dopamine metabolite levels, and complex, sometimes contradictory, effects on dopamine receptor density, particularly D2 receptors. Evidence also points to alterations in other neurotransmitter systems, including noradrenergic and cholinergic pathways. This guide summarizes key quantitative findings, details the experimental protocols used to elicit these results, and provides visual representations of the underlying neurobiological processes.

Behavioral Effects of Long-Term this compound Administration

Chronic treatment with this compound in rats results in significant and lasting changes in various behavioral domains. These effects are often indicative of an adaptive response of the central nervous system to sustained dopamine receptor blockade.

Locomotor and Stereotyped Behaviors

Long-term this compound administration has been shown to induce a state of behavioral supersensitivity, characterized by an exaggerated response to dopamine agonists.

-

Spontaneous Locomotor Activity: Rats chronically treated with alpha-flupenthixol since weaning exhibited elevated levels of spontaneous locomotor activity compared to control animals.[1]

-

Enhanced Stereotyped Behavior: Chronic alpha-flupenthixol treatment enhanced stereotyped behaviors, such as licking, in response to apomorphine, a dopamine agonist. This effect was observed even three months after the last drug injection.[1][2] "Spontaneous stereotypies" have also been observed in animals receiving chronic alpha-flupenthixol.[1]

-

Conditioned Avoidance Response: Repeated administration of antipsychotics like haloperidol and olanzapine, which share mechanisms with this compound, leads to a progressively enhanced disruption of the conditioned avoidance response (CAR), a phenomenon termed antipsychotic sensitization.[3]

Operant Responding and Reinforcement

This compound's long-term effects extend to motivated behaviors, including operant responding for natural and drug-related rewards.

-

Nicotine and Food Intake: While acute administration of this compound decreases operant responding for nicotine and food, a delayed effect observed 24 and 48 hours after treatment is an increase in nicotine intake.[4]

-

Heroin Reinforcement: Chronic this compound treatment potentiates the reinforcing properties of heroin. Rats treated chronically with this compound decanoate required a significantly lower dose of heroin to establish a conditioned place preference and more readily learned to self-administer a low dose of heroin compared to control rats.[5]

Social Behavior

Prolonged exposure to this compound can disrupt social dynamics in rats.

-

Disruption of Social Interaction: Chronic treatment with alpha-flupenthixol decanoate led to a general depressive effect on social interaction and a change in the pattern of social behaviors in a group of rats.[2] This included the total disruption of certain group formations and an increase in social isolation.[2]

Biochemical Effects of Long-Term this compound Administration

The behavioral changes observed with chronic this compound treatment are underpinned by significant neurochemical adaptations in the brain.

Dopaminergic System

The most pronounced biochemical effects of long-term this compound are observed within the dopamine system.

-

Dopamine Metabolites: Following 36 weeks of this compound treatment and a 14-18 week withdrawal period, a non-significant 25% increase in the dopamine metabolite homovanillic acid (HVA) was observed in the corpus striatum.[6] In contrast, after 14 months of continuous cis-flupenthixol administration, striatal HVA and DOPAC concentrations were reduced.[7]

-

Dopamine Receptors: The effects on dopamine receptor density are complex. While some studies on chronic neuroleptic treatment (haloperidol and fluphenazine) for 54 days showed an increase in D2 receptor density with no change in D1 receptors, other studies with continuous cis-flupenthixol for up to 12 months did not find an increase in the number of specific striatal 3H-spiperone binding sites (Bmax).[8][9] However, a 40% increase in Bmax for 3H-spiperone was observed after a two-week withdrawal period following 14 months of cis-flupenthixol treatment.[7] This suggests that dopamine receptor supersensitivity may become more apparent after drug withdrawal.

Other Neurotransmitter Systems

-

Noradrenergic System: After 36 weeks of this compound treatment followed by a 14-18 week withdrawal, the noradrenergic metabolite 3-methoxy-4-hydroxyphenylglycol (MOPEG) was significantly decreased by 14% in the forebrain.[6]

-

Cholinergic System: Continuous intake of cis-flupenthixol for 14 months resulted in increased striatal acetylcholine concentrations, suggesting a functional consequence of the apparent dopamine receptor supersensitivity.[7]

Data Presentation

Table 1: Long-Term Behavioral Effects of this compound in Rats

| Behavioral Parameter | Treatment Details | Key Findings | Reference |

| Spontaneous Locomotor Activity | Chronic alpha-flupenthixol since weaning | Elevated spontaneous locomotor activity. | [1] |

| Apomorphine-Induced Stereotypy | Chronic alpha-flupenthixol | Enhanced stereotyped behavior. | [1] |

| Social Interaction | Chronic alpha-flupenthixol decanoate | Disruption of group formations, increased isolation. | [2] |

| Operant Responding (Nicotine) | This compound treatment | Increased nicotine intake 24h and 48h post-treatment. | [4] |

| Conditioned Place Preference (Heroin) | Chronic this compound decanoate (12 mg/kg, sc, every 10 days for 6 weeks) | Lower dose of heroin required to produce place preference. | [5] |

| Heroin Self-Administration | Chronic this compound decanoate | Learned to self-administer a low dose of heroin. | [5] |

Table 2: Long-Term Biochemical Effects of this compound in Rats

| Biochemical Parameter | Brain Region | Treatment Details | Key Findings | Reference |

| Homovanillic Acid (HVA) | Corpus Striatum | 36 weeks this compound (4 mg/kg, i.m., weekly) + 14-18 weeks withdrawal | Non-significant 25% increase. | [6] |

| HVA and DOPAC | Striatum | 14 months continuous cis-flupenthixol (0.8-1.2 mg/kg/day in drinking water) | Reduced concentrations. | [7] |

| 3-methoxy-4-hydroxyphenylglycol (MOPEG) | Forebrain | 36 weeks this compound (4 mg/kg, i.m., weekly) + 14-18 weeks withdrawal | Significant 14% decrease. | [6] |

| 3H-spiperone Binding (Bmax) | Striatum | 14 months continuous cis-flupenthixol + 2 weeks withdrawal | 40% increase. | [7] |

| Acetylcholine | Striatum | 14 months continuous cis-flupenthixol | Increased concentrations. | [7] |

Experimental Protocols

Behavioral Testing

-

Differential Reinforcement of Low Rate (DRL) 15-s Schedule: Rats were trained on a DRL 15-s schedule to obtain stable responding before long-term drug treatment. Retesting on the DRL schedule occurred 7 weeks after the last drug injection to assess cognitive and motor control deficits.[6]

-

Open Field Test: Spontaneous locomotor activity and stereotypies were observed in an open field arena. This can be used to assess both baseline activity and the response to pharmacological challenges like apomorphine or amphetamine.[1][4]

-

Operant Conditioning for Nicotine/Food: Rats were trained to self-administer nicotine or food pellets by pressing a lever in an operant chamber. The effects of this compound on the rate of responding and intake were measured at different time points after drug administration.[4]

-

Conditioned Place Preference (CPP): A CPP apparatus was used to assess the reinforcing properties of drugs. The protocol involves conditioning sessions where the drug is paired with a specific environment, followed by a test session where the rat's preference for the drug-paired environment is measured.[5]

-

Social Interaction Test: A group of rats was housed together, and their social behaviors, such as group formations and time spent in isolation, were observed and quantified before, during, and after chronic this compound treatment.[2]

Biochemical Assays

-

Measurement of Monoamine Metabolites (HVA and MOPEG): Brain tissue from specific regions (e.g., corpus striatum, forebrain) was dissected and homogenized. Levels of HVA and MOPEG were quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[6][7]

-